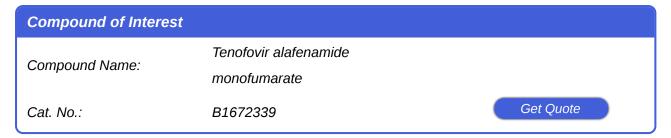


# tenofovir alafenamide monofumarate vs hemifumarate salt properties

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An In-depth Technical Guide to the Salt Properties of **Tenofovir Alafenamide Monofumarate** and Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tenofovir alafenamide (TAF) is a phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3][4] The selection of an appropriate salt form is a critical determinant of a drug's physicochemical properties, influencing its stability, solubility, and bioavailability. This guide provides a detailed comparison of two key fumarate salt forms of TAF: the monofumarate and the hemifumarate. While the hemifumarate salt is the commercially marketed form in products like Vemlidy®, understanding the properties of the monofumarate is crucial for a comprehensive solid-state landscape of this important antiviral agent.[1][2][3][4]

Recent research has revealed a nuanced solid-state chemistry for TAF fumarates, challenging the simple classification of these compounds as either pure salts or co-crystals.[5][6][7] The tenofovir alafenamide hemifumarate (TAF HF) is characterized as a co-crystal.[5][6][7] In contrast, **tenofovir alafenamide monofumarate** (TAF MF) can exist in multiple polymorphic forms, with Form I (TA MF1) identified as a mixed ionization state complex or a pure salt, while Forms II (TA MF2) and III (TA MF3) are described as pure co-crystals.[5][6][7] One study also



identified a monofumarate hemihydrate that exists as a mixture of 75% co-crystal and 25% salt. [1][2][3]

This guide will delve into the quantitative differences between these salt forms, provide detailed experimental protocols for their characterization, and visualize key concepts through diagrams.

## **Comparative Physicochemical Properties**

The choice of the hemifumarate salt for pharmaceutical development is underpinned by its superior thermodynamic and chemical stability.[8] The following tables summarize the key quantitative data available for the monofumarate and hemifumarate forms of tenofovir alafenamide.

Table 1: Physicochemical Properties of Tenofovir Alafenamide Fumarate Salts



Property	Tenofovir Alafenamide Monofumarate (Form I unless specified)	Tenofovir Alafenamide Hemifumarate	Reference(s)
Stoichiometric Ratio (TAF:Fumaric Acid)	1:1	2:1 (0.5 ± 0.1)	[1][2],[8]
Physical Form	Crystalline solid, exists in multiple polymorphs (I, II, III)	Anhydrous, non- hygroscopic crystalline solid	[5][6],[8]
Nature of Solid Form	Form I: Mixed ionization state/pure salt. Forms II & III: Cocrystal. A hemihydrate form is a 75:25 cocrystal:salt mixture.	Co-crystal	[5][6][7],[1][2][3]
Melting Point (DSC Onset Endotherm)	Form II: 106.6 ± 2°C	~131°C (131 ± 2°C)	[9],[8]
Stability	Metastable phase.[1] [3] Can convert to the more stable hemifumarate form in certain solvents.[10]	Thermodynamically more stable form.[6][7] Exhibits improved chemical and longterm storage stability. [8]	[1][3][6][7][10]

Table 2: X-Ray Powder Diffraction (XRPD) Peak Positions (2θ)



Salt Form	Characteristic Peaks (2θ ± 0.2°)	Reference(s)
Tenofovir Alafenamide Hemifumarate	6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2, 20.8	[8]
Tenofovir Alafenamide Monofumarate (Form I)	Data not explicitly provided in a comparable format in the search results.	
Tenofovir Alafenamide Monofumarate (Form II)	5.4, 11.1, 17.8, 18.7, 19.6, 21.3, 21.9, 22.4, 26.6, 27.1, 32.1	[9]
Tenofovir Alafenamide Monofumarate (Form A)	9.8, 10.5, 15.1, 15.7, 17.0, 17.6, 19.0, 19.5, 20.8, 21.2, 22.4, 23.2, 23.8, 25.2, 27.1, 28.5, 33.5	[9]
Tenofovir Alafenamide Sesquifumarate (Form B)	10.5, 10.9, 12.3, 14.5, 15.9, 16.7, 19.0, 21.0, 22.5, 23.6, 23.9, 24.5, 24.9, 27.2, 27.8, 30.0, 32.4, 35.8, 37.5, 38.6, 40.3, 43.0	[9]

## **Experimental Protocols**

The characterization of the solid-state properties of TAF monofumarate and hemifumarate relies on a suite of analytical techniques. Below are detailed methodologies as described in the cited literature.

## X-Ray Powder Diffraction (XRPD)

- Objective: To identify the crystalline form and assess phase purity.
- Instrumentation: Rigaku D/Max-2550PC microdiffractometer or PANalytical X'Pert PRO diffractometer.[1][6]
- Method for TAF Hemifumarate:



- X-ray Source: Cu K $\alpha$ 1 radiation ( $\lambda$  = 1.5406 Å).[1]
- Voltage and Current: 45 kV and 45 mA.[8]
- Scan Range: 2° to 40° 2θ.[1][8]
- Step Size: 0.0084°.[8]
- Scan Speed/Counting Time: 5°/min with a count time of 0.5-2 s, or a counting time of 8.25 s per step.[1][8]
- Method for TAF Monofumarate Polymorphs:
  - Instrumentation: PANalytical X'Pert PRO diffractometer.[6]
  - Configuration: Theta/theta geometry.[6]
  - Detector: X'Celerator detector.[6]
  - Sample Preparation: Samples were placed on a silicon wafer zero background holder.

### **Differential Scanning Calorimetry (DSC)**

- Objective: To determine the melting point and other thermal transitions.
- Instrumentation: TA DSC Q100 or Mettler Toledo DSC 1.[1][5][6]
- Method:
  - Sample Preparation: Approximately 8 mg of the sample is placed in a Tzero<sup>™</sup> Pan and sealed.[11]
  - Heating Rate: A linear heating rate of 10°C/min is applied.[5][6][9]
  - Atmosphere: The DSC cell is purged with nitrogen.[11]
  - Analysis: The onset of the endothermic peak is reported as the melting point.[8]

## **Thermogravimetric Analysis (TGA)**



- Objective: To assess thermal stability and the presence of solvates or hydrates.
- Instrumentation: TA Instruments Q500 thermogravimetric analyzer.[9]
- Method:

Atmosphere: Nitrogen.[9]

Heating Rate: 10°C/min.[9]

Analysis: The instrument measures the change in mass as a function of temperature. For
the monofumarate hemihydrate, a continuous loss of solvate was observed before 120°C,
followed by decomposition at 187°C.[2] The hemifumarate shows almost no weight loss
until decomposition begins at 186°C.[1]

## **Dynamic Vapor Sorption (DVS)**

- Objective: To evaluate the hygroscopicity of the material.
- General Principle: DVS measures the uptake and loss of a solvent (typically water) by a
  sample exposed to controlled humidity at a constant temperature.[12] This technique is
  crucial for understanding how a material will behave under different storage and
  manufacturing conditions.[12] While specific DVS data for TAF salts were not detailed in the
  provided search results, this is a standard method for such characterization.

# Visualizations Signaling Pathway of Tenofovir Alafenamide

Tenofovir alafenamide is a prodrug that is metabolized intracellularly to the active antiviral agent, tenofovir diphosphate. This pathway is critical to its efficacy.





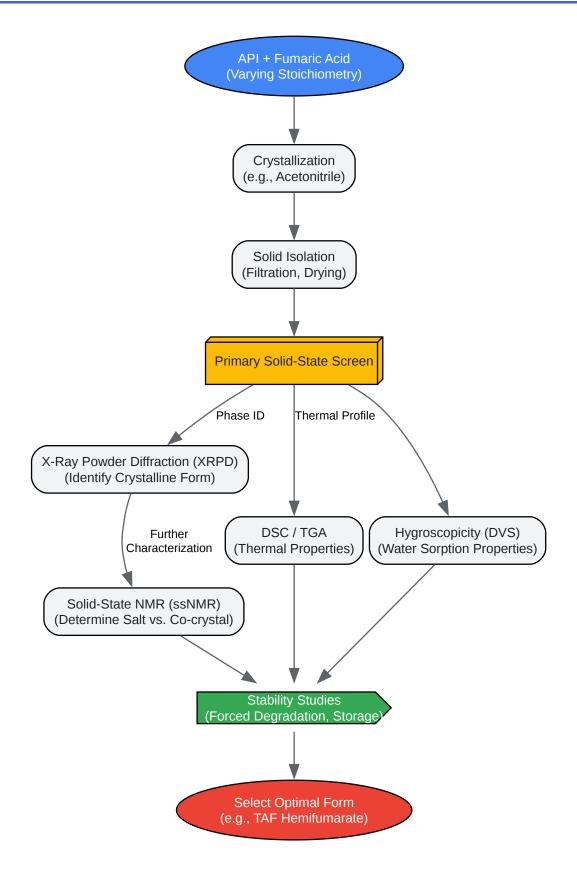
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Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).

## **Experimental Workflow for Salt Form Characterization**

The process of identifying and characterizing different salt forms of an active pharmaceutical ingredient (API) follows a logical progression of experiments.





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Caption: General workflow for the characterization of pharmaceutical salt forms.



### Conclusion

The solid-state chemistry of tenofovir alafenamide fumarates is a prime example of the complexity underlying pharmaceutical salt selection. While both monofumarate and hemifumarate forms exist, their fundamental properties differ significantly. The tenofovir alafenamide hemifumarate stands out as a stable, non-hygroscopic co-crystal, justifying its selection for clinical development and commercialization.[6][7][8] In contrast, the monofumarate is a metastable form that exhibits polymorphism, with its various forms displaying characteristics of salts, co-crystals, or a mixture thereof.[1][3][5][6][7]

For drug development professionals, this technical guide underscores the importance of comprehensive solid-state characterization. The superior stability of the hemifumarate form translates to better process reproducibility, improved long-term storage, and greater uniformity in the final drug product, all of which are critical for ensuring patient safety and therapeutic efficacy.[8]

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